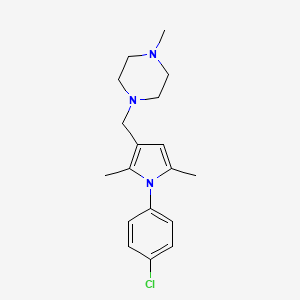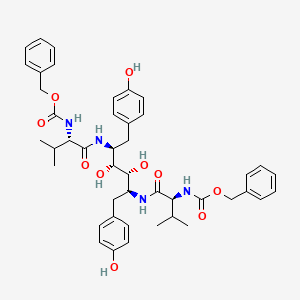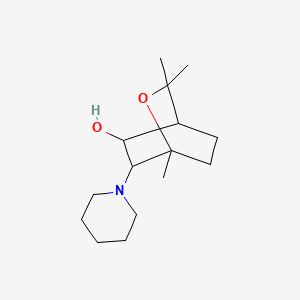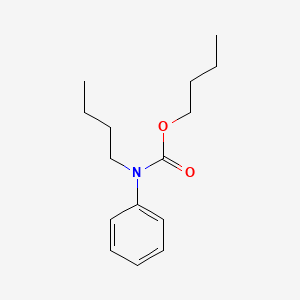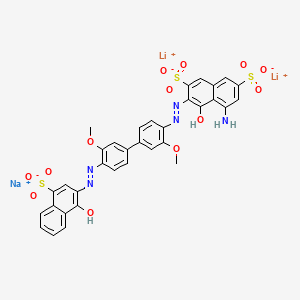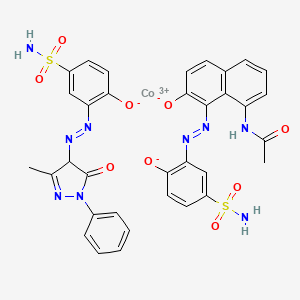
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid is a complex coordination compound It features a cobalt ion coordinated with multiple ligands, including azo compounds and sulfonamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For example, the cobalt salt (such as cobalt(II) chloride) can be reacted with the ligands in a solvent like ethanol or water, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The purification of the final product can be achieved through crystallization, filtration, and washing steps.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the cobalt ion changes its oxidation state.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of cobalt.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new coordination compound with different ligands.
科学研究应用
Chemistry
These compounds are studied for their electronic and magnetic properties, which can be useful in catalysis and materials science.
Biology
In biological research, such compounds can be used as models to study metalloenzymes and their mechanisms.
Medicine
Some coordination compounds have potential therapeutic applications, such as in cancer treatment or as antimicrobial agents.
Industry
In industry, these compounds can be used in dyeing processes, as catalysts in chemical reactions, and in the development of new materials.
作用机制
The mechanism by which these compounds exert their effects often involves interactions with biological molecules or catalytic sites. The cobalt ion can coordinate with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of the application.
相似化合物的比较
Similar Compounds
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid)
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement and the resulting chemical properties. The presence of azo groups and sulfonamides can impart unique electronic and steric characteristics, making it distinct from other cobalt coordination compounds.
属性
CAS 编号 |
68239-47-4 |
|---|---|
分子式 |
C34H28CoN9O9S2 |
分子量 |
829.7 g/mol |
IUPAC 名称 |
8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/C18H16N4O5S.C16H15N5O4S.Co/c1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);2-9,15,22H,1H3,(H2,17,24,25);/q;;+3/p-3 |
InChI 键 |
GYYKAVHKTXLJDL-UHFFFAOYSA-K |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])C3=CC=CC=C3.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


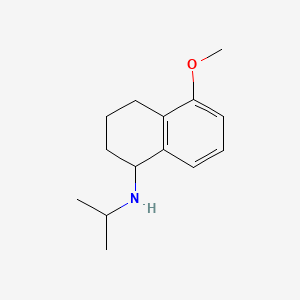
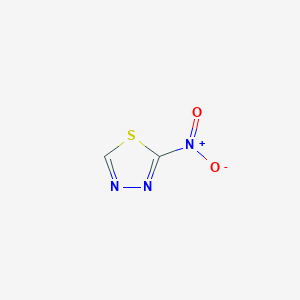
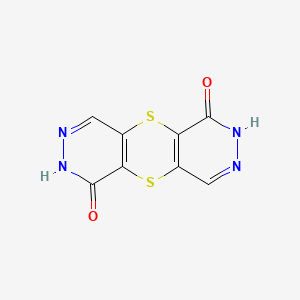

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)


![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
